Cas no 2246427-01-8 (N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide)

N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide 化学的及び物理的性質
名前と識別子
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- 2246427-01-8
- F94397
- N-(2-AMINO-6-CHLOROPYRIMIDIN-4-YL)-2-(BENZYLOXY)ACETOHYDRAZIDE
- N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide
-
- インチ: 1S/C13H14ClN5O2/c14-10-6-11(18-13(15)17-10)19(16)12(20)8-21-7-9-4-2-1-3-5-9/h1-6H,7-8,16H2,(H2,15,17,18)
- InChIKey: CRAIHGWGIXKPDT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=NC(N)=N1)N(C(COCC1C=CC=CC=1)=O)N
計算された属性
- せいみつぶんしりょう: 307.0836024g/mol
- どういたいしつりょう: 307.0836024g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 107Ų
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB592354-500mg |
N-(2-Amino-6-chloropyrimidin-4-yl)-2-(benzyloxy)acetohydrazide; . |
2246427-01-8 | 500mg |
€1148.50 | 2024-07-24 | ||
abcr | AB592354-100mg |
N-(2-Amino-6-chloropyrimidin-4-yl)-2-(benzyloxy)acetohydrazide; . |
2246427-01-8 | 100mg |
€520.80 | 2024-07-24 | ||
abcr | AB592354-1g |
N-(2-Amino-6-chloropyrimidin-4-yl)-2-(benzyloxy)acetohydrazide; . |
2246427-01-8 | 1g |
€1619.20 | 2024-07-24 | ||
abcr | AB592354-250mg |
N-(2-Amino-6-chloropyrimidin-4-yl)-2-(benzyloxy)acetohydrazide; . |
2246427-01-8 | 250mg |
€834.60 | 2024-07-24 |
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazideに関する追加情報
Recent Advances in the Study of N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide (CAS: 2246427-01-8)
The compound N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide (CAS: 2246427-01-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This hydrazide derivative, characterized by its unique pyrimidine and benzyloxyacetohydrazide moieties, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide, with particular emphasis on improving its pharmacokinetic properties and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. The study utilized a combination of molecular docking simulations and in vitro assays to validate the compound's binding affinity and selectivity.
Another significant development involves the exploration of N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide as a potential antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound displayed promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics.
In addition to its therapeutic potential, the chemical properties of N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide have also been investigated. A recent paper in Tetrahedron (2023) detailed a novel synthetic route for this compound, highlighting improvements in yield and purity. The study also explored the compound's stability under various physiological conditions, providing valuable insights for future formulation development.
Despite these advancements, challenges remain in the development of N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide as a viable drug candidate. Current research is addressing issues such as solubility, metabolic stability, and potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize this compound further and advance it through preclinical studies.
In conclusion, N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide represents a promising scaffold for drug discovery, with demonstrated activity across multiple therapeutic areas. Continued research into its mechanism of action, structural modifications, and pharmacological properties will be crucial for realizing its full potential in the treatment of various diseases.
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